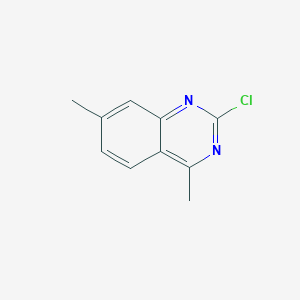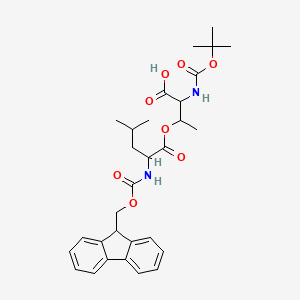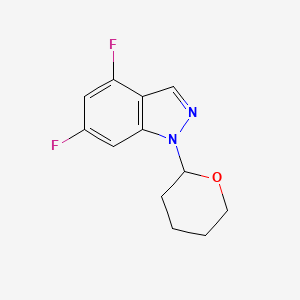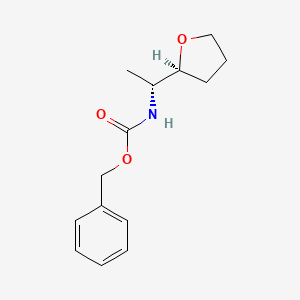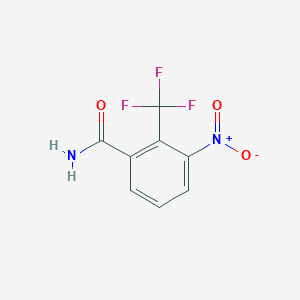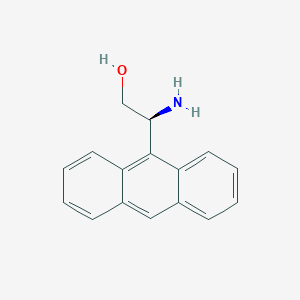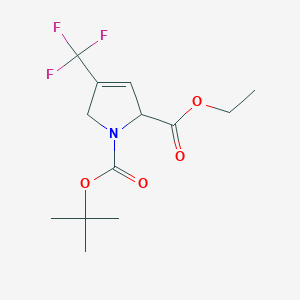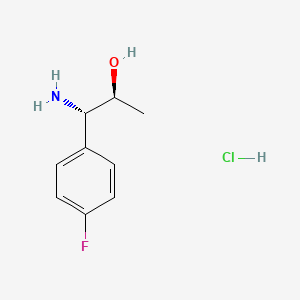
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the dichlorophenyl group: This step might involve a substitution reaction using a dichlorophenyl halide.
Addition of the trifluoromethyl group: This can be done using a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridine are often explored for their potential as therapeutic agents. This compound could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the methanol group.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxylic acid: Has a carboxylic acid group instead of methanol.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-amine: Contains an amine group.
Uniqueness
The presence of the methanol group in 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol may confer unique properties, such as increased solubility in certain solvents or specific interactions with biological targets.
Propriétés
Formule moléculaire |
C13H8Cl2F3NO |
|---|---|
Poids moléculaire |
322.11 g/mol |
Nom IUPAC |
[2-(2,3-dichlorophenyl)-3-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-3-1-2-8(11(9)15)12-10(13(16,17)18)7(6-20)4-5-19-12/h1-5,20H,6H2 |
Clé InChI |
VQOLPJAKWKRXTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


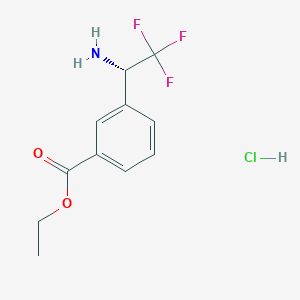
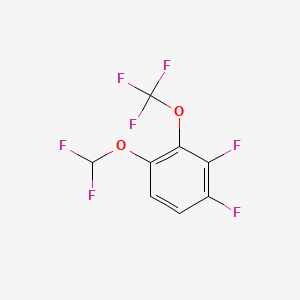
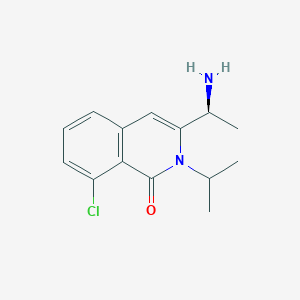
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
